![molecular formula C22H13F3N8 B214836 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214836.png)
5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It also has the potential to cross the blood-brain barrier, making it a promising treatment for neurological disorders.
Biochemical and physiological effects:
Studies have shown that 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It also has the potential to improve cognitive function and memory in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its potential as a treatment for various diseases. It has shown promising results in inhibiting cancer cell growth, reducing inflammation, and improving cognitive function. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for other diseases, such as neurological disorders and autoimmune diseases. Additionally, research can be done to optimize the synthesis method of this compound to improve its efficiency and yield.
Synthesemethoden
5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine can be synthesized using various methods. One of the methods involves the reaction of 2-chloro-4-(3-trifluoromethylphenyl)pyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base. Another method involves the reaction of 2-chloro-4-(3-trifluoromethylphenyl)pyrimidine with 5-aminopyrazine-2-carbonitrile in the presence of a base. Both methods result in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
Produktname |
5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine |
---|---|
Molekularformel |
C22H13F3N8 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
5-(1-phenyltetrazol-5-yl)-2-pyrazin-2-yl-4-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H13F3N8/c23-22(24,25)15-6-4-5-14(11-15)19-17(12-28-20(29-19)18-13-26-9-10-27-18)21-30-31-32-33(21)16-7-2-1-3-8-16/h1-13H |
InChI-Schlüssel |
QVWCTMGMPKIYFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=NC=CN=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=NC=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.